molecular formula C17H16F3N3O2 B2685181 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2034324-20-2

3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2685181
CAS No.: 2034324-20-2
M. Wt: 351.329
InChI Key: XWJICRVDTUGLQO-UHFFFAOYSA-N
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Description

3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and a pyrrolidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. Common synthetic routes include:

    Nucleophilic substitution: This involves the reaction of 4-hydroxypyridine with a suitable halogenated pyrrolidine derivative under basic conditions to form the pyridin-4-yloxy intermediate.

    Amidation reaction: The pyridin-4-yloxy intermediate is then reacted with 3-(trifluoromethyl)benzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances its binding affinity and stability, while the pyridine and pyrrolidine moieties contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-4-yloxy)-N-(3-methylphenyl)pyrrolidine-1-carboxamide
  • 3-(pyridin-4-yloxy)-N-(3-chlorophenyl)pyrrolidine-1-carboxamide
  • 3-(pyridin-4-yloxy)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(pyridin-4-yloxy)-N-(3-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications.

Properties

IUPAC Name

3-pyridin-4-yloxy-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)12-2-1-3-13(10-12)22-16(24)23-9-6-15(11-23)25-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJICRVDTUGLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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